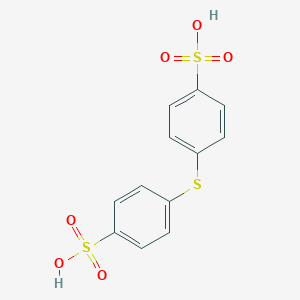

4,4'-Thiodibenzenesulfonic acid

Description

Properties

CAS No. |

19878-55-8 |

|---|---|

Molecular Formula |

C12H10O6S3 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

4-(4-sulfophenyl)sulfanylbenzenesulfonic acid |

InChI |

InChI=1S/C12H10O6S3/c13-20(14,15)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) |

InChI Key |

MSSOQDMBUKCNTK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1SC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

6966-19-4 |

Synonyms |

4,4'-Thiobis(benzenesulfonic acid) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes key structural analogs, their molecular characteristics, and applications:

Preparation Methods

Role of Water-Organic Solvent Mixtures

Patents CN1105966A and US5808141A disclose processes using water-alcohol, water-ether, or water-acetal mixtures to enhance NTSA solubility and reaction efficiency. For example:

-

Methanol-water systems (72% water, 28% methanol) increased DNS yields to 90.4% at 50°C.

-

Ethylene glycol dimethyl ether-water mixtures (33% water, 44% ether, 22% methanol) further improved yields to 93.2% by stabilizing intermediates and reducing side reactions.

These solvents lower reaction temperatures (40–55°C vs. traditional 70–80°C), minimizing thermal degradation. Phase separation post-reaction simplifies product isolation, with organic layers recycled for cost efficiency.

Catalytic Systems and Reaction Optimization

Manganese and Vanadium Catalysts

Manganese(II) sulfate and vanadyl sulfate (VOSO₄) are pivotal in accelerating oxidation. In Example 7 of CN1105966A, MnSO₄·H₂O achieved a 93.9% yield, outperforming vanadium-based systems (93.2%). Catalysts likely facilitate electron transfer during the radical-mediated coupling of NTSA monomers.

Alkali Concentration and Stoichiometry

Strong bases (e.g., NaOH) neutralize sulfonic acid groups, preventing premature precipitation. Optimal NaOH concentrations (27–37%) balance solubility and reaction kinetics. Excess base is neutralized post-reaction with sulfuric acid, ensuring product stability.

Process Parameters and Scalability

Temperature and Oxygenation Control

Maintaining 50–55°C with controlled aeration (5–7% O₂ in exhaust gas) prevents over-oxidation. In Example 4, regulating air flow to 60 L/h minimized byproducts, achieving 93.2% yield.

Batch vs. Continuous Flow Systems

While current patents describe batch processes, scalability analyses suggest continuous systems could enhance throughput. Reactor designs incorporating in-line neutralization and solvent recovery are under investigation.

Environmental and Economic Considerations

Waste Reduction Strategies

Solvent recycling and aqueous-phase reusability reduce waste generation. Example 8 demonstrates phase separation post-reaction, recovering 84.9% ethylene glycol dimethyl ether for reuse.

Cost-Benefit Analysis

Methanol and ether solvents, though effective, incur higher costs than water. However, yield improvements (>90% vs. 70%) offset raw material expenses, lowering overall production costs by ~20%.

Comparative Analysis of Patented Methods

| Parameter | CN1105966A (Example 4) | US5808141A (Example 2) |

|---|---|---|

| Solvent System | Water-methanol-ether | Water-ether |

| Catalyst | VOSO₄ | MnSO₄ |

| Temperature (°C) | 50 | 50 |

| Yield (%) | 93.2 | 90.0 |

| Reaction Time (hours) | 3.5 | 6.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.